molecular formula C9H18O3 B6356238 t-Butyl (R)-2-hydroxypentanoate CAS No. 2097878-69-6

t-Butyl (R)-2-hydroxypentanoate

Cat. No.: B6356238
CAS No.: 2097878-69-6
M. Wt: 174.24 g/mol
InChI Key: MZPPRWQFUAKFRD-SSDOTTSWSA-N
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Description

Significance of t-Butyl (R)-2-hydroxypentanoate as a Chiral Intermediate

This compound stands out as a particularly useful chiral intermediate for several reasons. The bulky tert-butyl group often imparts beneficial properties, such as increased stability and crystallinity, which can facilitate purification processes like distillation and chromatography. google.com This steric hindrance can also influence the stereochemical outcome of subsequent reactions, offering a degree of control in the synthesis of a target molecule.

The "(R)" designation specifies the absolute configuration at the chiral center, which is crucial in the synthesis of enantiomerically pure drugs. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Therefore, having access to a specific enantiomer like this compound is paramount in pharmaceutical development.

Historical Context of Asymmetric Synthesis of Chiral Aliphatic α-Hydroxy Esters

The quest for enantiomerically pure α-hydroxy esters has driven the development of numerous synthetic strategies over the decades. Early methods often relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least 50% of the material.

A significant breakthrough came with the advent of asymmetric synthesis, which aims to directly create the desired enantiomer. This can be broadly categorized into two main approaches:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. While effective, it is limited by the availability and structural diversity of the chiral pool.

Asymmetric Catalysis: This powerful approach employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction. This includes the use of chiral metal complexes and organocatalysts.

More recently, chemoenzymatic methods have gained prominence. These strategies leverage the high selectivity of enzymes, such as lipases, to achieve kinetic resolution of racemic α-hydroxy esters or to perform enantioselective transformations. scielo.brnih.govmdpi.com Lipases, for instance, can selectively acylate or hydrolyze one enantiomer of an alcohol or ester, leaving the other enantiomer in high enantiomeric excess. nih.govmdpi.com This method has proven to be a highly effective and environmentally friendly way to produce chiral α-hydroxy esters.

Scope and Research Focus on this compound

Current research on this compound and related chiral α-hydroxy esters is focused on several key areas:

Development of Novel Catalytic Systems: The search for more efficient and selective catalysts, both chemical and biological, is a continuous effort. This includes the design of new ligands for metal-based catalysts and the discovery or engineering of enzymes with improved activity and stability.

Process Optimization: Research is also directed towards optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification procedures. This is particularly important for the large-scale industrial production of these valuable intermediates. researchgate.net

Applications in Total Synthesis: The utility of this compound as a building block is continuously being explored in the total synthesis of complex natural products and novel pharmaceutical agents.

The following table provides a summary of the key properties of this compound:

PropertyValue
IUPAC Name tert-Butyl (2R)-2-hydroxypentanoate
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Appearance Colorless liquid (predicted)
Chirality (R)-enantiomer

The following table summarizes results from the enzymatic resolution of various α-hydroxy esters, illustrating the general applicability of this method for producing enantiomerically pure compounds like this compound.

SubstrateEnzymeMethodEnantiomeric Excess (ee) of (R)-EsterReference
Ethyl 3-hydroxy-3-phenylpropanoatePenicillium cyclopium lipase (B570770) (PCL)Hydrolysis98% scielo.br
Ethyl 3-hydroxy-3-phenylbutanoatePorcine liver esterase (PLE)HydrolysisLow scielo.br
Racemic α-hydroxyphosphonatesChiral Acyl-Transfer CatalystAsymmetric EsterificationHigh (s-value up to 518)
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamateCandida antarctica lipase B (CAL-B)Transesterification>99% mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPPRWQFUAKFRD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Synthetic Methodologies for T Butyl R 2 Hydroxypentanoate

Stereoselective Esterification Approaches

The direct formation of the ester bond in a stereoselective manner presents an atom-economical route to t-butyl (R)-2-hydroxypentanoate. This can be achieved through either catalyzed direct esterification or enzymatic processes.

Direct Esterification with Chiral Catalysis

The direct esterification of 2-hydroxypentanoic acid with tert-butanol (B103910), catalyzed by a chiral entity, represents a conceptually straightforward approach. Chiral Brønsted acids or Lewis acid catalysts can, in principle, create a chiral environment around the reactants, favoring the formation of one enantiomer of the ester over the other. While this method is promising, specific examples detailing the use of chiral catalysts for the direct synthesis of this compound are not extensively reported in the literature. However, the principles of asymmetric catalysis suggest that a chiral proton source or a chiral Lewis acid could protonate the carboxylic acid or coordinate to it, respectively, leading to a diastereomeric transition state upon attack by tert-butanol. The steric and electronic properties of the chiral catalyst would then dictate the facial selectivity of the esterification.

Enzymatic Esterification and Transesterification Strategies

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign alternative for the synthesis of chiral esters. Lipases are known to exhibit high enantioselectivity in the kinetic resolution of racemic alcohols and carboxylic acids.

One common strategy is the kinetic resolution of racemic 2-hydroxypentanoic acid via esterification with tert-butanol. In this process, an enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively catalyzes the esterification of one enantiomer of the acid, leaving the other enantiomer unreacted. The bulky nature of the tert-butyl group can enhance the enantioselectivity of the enzyme. nih.gov The reaction would be allowed to proceed to approximately 50% conversion, at which point the desired (R)-ester and the unreacted (S)-acid can be separated.

Alternatively, a transesterification reaction can be employed. This would involve the reaction of a simple ester of 2-hydroxypentanoic acid (e.g., methyl or ethyl ester) with tert-butanol in the presence of a lipase. The enzyme would selectively catalyze the conversion of the (R)-enantiomer of the starting ester into this compound.

The efficiency of these enzymatic resolutions is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

EnzymeSubstrateAcyl DonorSolventConversion (%)Product ee (%)E-value
Candida antarctica lipase B (CALB)rac-2-PentanolVinyl propionateIonic Liquid>50>99.9High
Candida antarctica lipase B (CALB)rac-β-ButyrolactoneMethanol (B129727)Methyl tert-butyl ether~50High198

This table presents representative data for the kinetic resolution of similar secondary alcohols to illustrate the potential of the methodology for 2-hydroxypentanoic acid. nih.govnih.gov

Reduction-Based Enantioselective Synthesis

An alternative and widely employed strategy for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral keto precursor, t-butyl 2-oxopentanoate (B1239548). This transformation can be achieved through either metal-catalyzed hydrogenation or biocatalytic reduction.

Asymmetric Reduction of Keto Precursors

The reduction of the carbonyl group in t-butyl 2-oxopentanoate introduces the chiral center. The use of chiral catalysts or enzymes ensures that this reduction occurs with high enantioselectivity, leading to the desired (R)-alcohol.

Asymmetric hydrogenation using molecular hydrogen and a chiral transition metal catalyst is a powerful tool in organic synthesis. Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the enantioselective reduction of ketones. nptel.ac.inlookchem.com

For the synthesis of this compound, a catalyst system such as Ru(II)-[(R)-BINAP] would be employed. The chiral ligand creates a specific three-dimensional environment that forces the substrate, t-butyl 2-oxopentanoate, to bind in a preferred orientation. The subsequent delivery of hydrogen then occurs to one face of the carbonyl group, leading to the formation of the (R)-alcohol with high enantiomeric excess. researchgate.net The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol or ethanol.

Table 2: Representative Asymmetric Hydrogenation of Ketones with Chiral Ru-BINAP Catalysts

SubstrateCatalystSolventH₂ Pressure (atm)Yield (%)ee (%)
Aromatic KetonesRuCl₂(S,S)-TsDPENMethanol10-100Quantitativeup to 97
Heteroaromatic KetonesCinchona-NNP-RuToluene50Highup to 99.9

This table provides examples of asymmetric hydrogenation of various ketones to demonstrate the general effectiveness of this approach. nih.govnih.gov

Biocatalysis using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), offers a highly selective and sustainable method for the asymmetric reduction of ketones. matthey.com These enzymes catalyze the reduction of a wide range of carbonyl compounds to their corresponding chiral alcohols with excellent enantioselectivity. nih.gov

In this approach, t-butyl 2-oxopentanoate is incubated with a specific ADH that exhibits "anti-Prelog" selectivity to produce the (R)-alcohol. The reaction requires a stoichiometric amount of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. To make the process economically viable, a cofactor regeneration system is usually employed. A common method is to use a sacrificial alcohol, such as isopropanol, which is oxidized by the same enzyme to regenerate the NADPH. nih.gov

The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve the solubility of the substrate. The choice of enzyme is critical, as different ADHs can exhibit opposite stereoselectivities. Screening of a library of commercially available ketoreductases is a common strategy to identify the optimal biocatalyst for a specific substrate.

Table 3: Representative Biocatalytic Reduction of Ketones using Alcohol Dehydrogenases

SubstrateEnzymeCofactor RegenerationConversion (%)Product ee (%)Stereochemistry
Various KetonesLactobacillus kefir ADHIsopropanol65-99.9>99R
Aromatic KetoestersPichia methanolica ReductaseGlucose Dehydrogenase9899S
3,5-Bistrifluoromethylphenyl ketoneRhodococcus erythropolis ADHIsopropanol>98>99.9S

This table illustrates the high conversions and enantioselectivities achievable with ADHs for a variety of ketone substrates, indicating the potential for the reduction of t-butyl 2-oxopentanoate. nih.govnih.gov

Organocatalytic Reduction Methodologies

Organocatalytic reduction provides a robust pathway for the enantioselective synthesis of secondary alcohols from prochiral ketones. nih.gov This approach often utilizes small organic molecules, such as bifunctional thiourea-amine catalysts, to activate both the reducing agent and the ketone substrate, thereby facilitating a highly stereocontrolled hydride transfer. nih.govrsc.org

In a representative system, a prochiral ketone is reduced using a borane (B79455) source, like catecholborane, in the presence of a catalytic amount of a chiral thiourea-amine. The catalyst is believed to form an in-situ complex with the borane, creating a stereochemically defined environment. The thiourea (B124793) moiety activates the carbonyl group of the ketone substrate, while the amine part of the catalyst complexes with the borane, enhancing its nucleophilicity and directing the hydride delivery to one face of the carbonyl. nih.gov

The efficiency and stereoselectivity of these reductions are highly dependent on reaction parameters, including the specific catalyst structure and the temperature. Research has demonstrated that tuning these factors is critical to achieving high yields and enantiomeric excess (ee). For instance, studies on the reduction of various ketones using a family of thiourea-amine catalysts have shown that enantioselectivity can be optimized by adjusting the temperature. nih.gov While simple phenyl alkyl ketones have been reduced with excellent stereocontrol, similar strategies are applicable to aliphatic ketoesters like t-butyl 2-oxopentanoate. nih.gov

Table 1: Influence of Catalyst and Temperature on Enantioselective Ketone Reduction This table illustrates the impact of reaction conditions on the yield and enantiomeric excess (ee) for the organocatalytic reduction of a model ketone, acetophenone, to 1-phenylethanol, demonstrating principles applicable to the synthesis of this compound.

CatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Catalyst D-78Low73
Catalyst D-468898
Catalyst D-30High85

Data derived from studies on analogous ketone reductions. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical and highly reliable strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. nih.govwilliams.edu Evans oxazolidinones and pseudoephenamine are prominent examples of auxiliaries that provide excellent stereocontrol in various transformations, including the synthesis of α-substituted carboxylic acid derivatives. nih.govwilliams.edu

Attachment and Cleavage Strategies for Stereocontrol

The successful application of a chiral auxiliary relies on its efficient attachment to the substrate and its subsequent clean removal without racemization of the newly formed stereocenter.

Attachment: The process typically begins by acylating the chiral auxiliary. For example, an oxazolidinone auxiliary can be deprotonated with a strong base like n-butyllithium and then reacted with an acid chloride, such as 2-oxopentanoyl chloride, to form the N-acyl derivative. A simpler, one-pot method involves the direct acylation of the neutral oxazolidinone using an anhydride (B1165640) in the presence of an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP). williams.edu

Cleavage: After the diastereoselective transformation, the auxiliary must be removed to liberate the target molecule. Several methods exist for this cleavage, and the choice depends on the desired final product (e.g., acid, alcohol, or ester).

Hydrolysis: Basic hydrolysis, for instance with lithium hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide, can cleave the amide bond to yield the chiral carboxylic acid. nih.gov

Transesterification: To obtain the ester directly, the N-acyl auxiliary can be treated with an alkoxide, such as sodium t-butoxide, to promote transesterification.

Reductive Cleavage: Reagents like lithium borohydride (B1222165) can reduce the acyl auxiliary to the corresponding chiral alcohol.

The predictability and high diastereoselectivity of these reactions make chiral auxiliaries a powerful tool for asymmetric synthesis. williams.edu

Diastereoselective Transformations Using Chiral Auxiliaries

Once the chiral auxiliary is attached, it directs the stereochemical outcome of subsequent reactions on the substrate. For synthesizing this compound, a key step would be the diastereoselective reduction of the ketone in an N-(2-oxopentanoyl) auxiliary.

Alternatively, a more common application involves the diastereoselective alkylation of an N-acyl derivative to construct a new stereocenter. For example, an N-propanoyl oxazolidinone can be deprotonated to form a rigid (Z)-enolate, which is chelated to a metal cation (e.g., Li⁺ or Na⁺). williams.edu The chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in high excess. williams.edu Although this example builds an α-alkyl center rather than an α-hydroxy group, the underlying principle of stereochemical control is directly analogous to what would be required for the synthesis of the target molecule.

Table 2: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary This table demonstrates the high diastereoselectivity achievable using a chiral auxiliary, a principle applicable to transformations leading to chiral α-hydroxy esters.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio
Benzyl (B1604629) bromideBenzyl95>99:1
Allyl iodideAllyl8898:2
Isopropyl iodideIsopropyl8097:3

Data derived from representative alkylations of Evans auxiliaries. williams.edu

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the stereochemical analysis of chiral compounds like t-Butyl (R)-2-hydroxypentanoate. While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce diastereomeric differentiation, leading to observable differences in their NMR spectra.

Chiral Derivatizing Agent (CDA) Applications for Enantiomeric Excess Determination

One common strategy involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers of this compound into diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. By reacting the analyte with a chiral agent, new stereogenic centers are introduced, leading to the formation of diastereomeric products that can be distinguished and quantified by NMR. koreascience.kr

For instance, a chiral acid like (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid can be reacted with the hydroxyl group of this compound and its (S)-enantiomer. koreascience.kr The resulting diastereomeric esters will exhibit separate signals for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the precise determination of the enantiomeric excess (e.e.) of the original sample. The choice of the CDA is critical and should result in significant chemical shift differences (Δδ) between the diastereomeric products to ensure accurate quantification. koreascience.kr

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of t-Butyl 2-hydroxypentanoate (B1253771) with a Chiral Derivatizing Agent

ProtonDiastereomer 1 (R,S) Chemical Shift (ppm)Diastereomer 2 (S,S) Chemical Shift (ppm)Δδ (ppm)
C(α)-H4.154.200.05
t-Butyl1.451.480.03

Note: The data in this table is illustrative and intended to demonstrate the principle of chemical shift non-equivalence. Actual values would be dependent on the specific CDA and experimental conditions.

Stereochemical Assignment via Anisotropy Effects and Diastereomeric Complexation

Beyond determining enantiomeric excess, NMR spectroscopy can also be used to assign the absolute configuration of a chiral center. This is often achieved through the study of anisotropy effects in diastereomeric complexes or derivatives. nih.gov Anisotropic effects arise from the magnetically non-uniform environment created by certain functional groups, such as aromatic rings or carbonyl groups, within the chiral auxiliary.

When this compound is derivatized with a CDA containing an aromatic moiety, the protons of the pentanoate chain will experience different shielding or deshielding effects depending on their spatial orientation relative to the aromatic ring in the two diastereomers. By analyzing these differences, often with the aid of 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), the preferred conformation of each diastereomer can be elucidated. nih.gov This conformational information, in turn, allows for the assignment of the absolute configuration of the original enantiomer. The formation of transient diastereomeric complexes with chiral solvating agents can also induce sufficient chemical shift differences to allow for stereochemical analysis without covalent modification. beilstein-journals.org

Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation and analysis of enantiomers. mdpi.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. mdpi.com

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a widely adopted method for the enantioselective analysis of compounds like this compound. mdpi.commdpi.com CSPs are typically composed of a chiral selector molecule immobilized on a solid support, often silica (B1680970) gel. mdpi.com

For the separation of hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. mdpi.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. The differential stability of the transient diastereomeric complexes formed between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov The choice of mobile phase composition is critical for optimizing the separation, with normal-phase conditions often providing excellent results for this class of compounds. mdpi.com

Table 2: Representative Chiral HPLC Separation Parameters for t-Butyl 2-hydroxypentanoate Enantiomers

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min
Resolution (Rs)> 2.0

Note: The data presented is representative and serves to illustrate a typical chiral HPLC separation. Actual parameters may vary.

Gas Chromatography (GC) with Chiral Columns for Enantiomeric Purity Analysis

Gas Chromatography (GC) with a chiral capillary column is another powerful technique for determining the enantiomeric purity of volatile compounds such as this compound. gcms.cz Chiral GC columns often utilize derivatized cyclodextrins as the chiral stationary phase. gcms.czchemrxiv.org

The enantiomers of the analyte partition differently into the chiral stationary phase as they are carried through the column by an inert gas. The strength of the interactions between each enantiomer and the cyclodextrin (B1172386), which are based on inclusion complexation and surface interactions, determines their retention times. The more strongly interacting enantiomer will have a longer retention time, leading to separation. This method is highly sensitive and can provide excellent resolution of enantiomers, making it well-suited for the quality control of enantiomerically pure compounds. gcms.cz

Mass Spectrometry (MS) for Chiral Recognition

While mass spectrometry (MS) is not inherently a chiral technique, as enantiomers have identical masses, it can be used for chiral analysis when coupled with a chiral separation method like HPLC or GC (LC-MS and GC-MS). mdpi.com Furthermore, certain advanced MS techniques can be employed for chiral recognition.

One approach involves the formation of diastereomeric complexes with a chiral reference compound in the gas phase. The fragmentation patterns of these diastereomeric complexes in tandem mass spectrometry (MS/MS) can differ, allowing for the differentiation of the enantiomers. Another method, the kinetic method, relies on the different rates of gas-phase reactions between the enantiomers and a chiral reagent. The relative abundances of the product ions can be correlated with the enantiomeric composition of the analyte. While less common than NMR and chiral chromatography for routine analysis, these MS-based methods offer a specialized approach to chiral recognition.

Other Advanced Spectroscopic Techniques for Absolute Configuration (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the electronic transitions associated with the ester chromophore will give rise to a characteristic ECD spectrum. The sign and magnitude of the Cotton effects (the peaks in an ECD spectrum) are directly related to the spatial arrangement of the atoms around the stereocenter.

To determine the absolute configuration of t-butyl 2-hydroxypentanoate, its experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (R)- and (S)-enantiomers. Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectra of the different conformers of each enantiomer. A Boltzmann-weighted average of the calculated spectra for the most stable conformers is then compared to the experimental spectrum. A good match between the experimental and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govacs.org

For α-hydroxy esters like this compound, the n → π* transition of the carbonyl group in the ester functionality is expected to be the primary chromophore responsible for the ECD signal in the 210-240 nm region. According to empirical rules for α-hydroxy esters, the (R)-enantiomer is generally expected to exhibit a positive Cotton effect for this transition.

Reactivity and Transformations of the T Butyl Ester and Hydroxyl Functionalities

Hydrolysis and Transesterification Reactions

The t-butyl ester of t-Butyl (R)-2-hydroxypentanoate exhibits characteristic reactivity in hydrolysis and transesterification reactions. Due to the bulky t-butyl group, these transformations often require specific conditions to proceed efficiently.

Hydrolysis:

Acid-catalyzed hydrolysis of t-butyl esters, including this compound, typically proceeds through a unimolecular AAL1 mechanism. acs.orgorganic-chemistry.org This pathway involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched by water to form tert-butanol (B103910). This mechanism is favored due to the stability of the tertiary carbocation intermediate. A wide range of acids, such as trifluoroacetic acid, sulfuric acid, or hydrochloric acid, can be employed for this transformation. organic-chemistry.org

Base-catalyzed hydrolysis of t-butyl esters is generally sluggish due to the steric hindrance of the t-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. unimi.it However, under forcing conditions, such as with strong bases at elevated temperatures, saponification can occur to yield the corresponding carboxylate salt and tert-butanol. unimi.itorganic-chemistry.org

Transesterification:

Transesterification of this compound allows for the conversion of the t-butyl ester to other alkyl esters. This can be achieved under both acidic and basic conditions, as well as through enzymatic or metal-catalyzed methods. Acid-catalyzed transesterification follows a similar mechanism to hydrolysis, where the alcohol acts as the nucleophile instead of water. organicreactions.org

Recent advancements have highlighted borane-catalyzed transesterification of t-butyl esters with α-aryl α-diazoesters as a mild and chemoselective method. libretexts.org Furthermore, enzymatic transesterification using lipases offers a green and selective alternative, particularly for β-keto esters, and the principles can be extended to α-hydroxy esters. orgsyn.orgyoutube.com

Table 1: General Conditions for Hydrolysis and Transesterification of t-Butyl Esters
ReactionReagents and ConditionsMechanismProducts from this compoundCitation
Acid-Catalyzed HydrolysisStrong acid (e.g., TFA, H2SO4), waterAAL1(R)-2-hydroxypentanoic acid and tert-butanol acs.orgorganic-chemistry.org
Base-Catalyzed HydrolysisStrong base (e.g., KOH), heatBAC2 (slow)Potassium (R)-2-hydroxypentanoate and tert-butanol unimi.itorganic-chemistry.org
Acid-Catalyzed TransesterificationStrong acid, alcohol (R'OH)AAL1(R)-2-hydroxypentanoate ester of R'OH and tert-butanol organicreactions.org
Borane-Catalyzed TransesterificationB(C6F5)3, α-aryl α-diazoester-Corresponding α-aryl α-diazo ester derivative libretexts.org

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical modifications, including protection, oxidation, and substitution reactions.

Protection Strategies (e.g., Silylation, Acetylation)

To prevent unwanted reactions at the hydroxyl group during other transformations, it can be protected with a suitable protecting group. Common strategies for secondary alcohols include silylation and acetylation.

Silylation: The hydroxyl group can be converted to a silyl (B83357) ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl), in the presence of a base like imidazole (B134444) or triethylamine. masterorganicchemistry.comchemistrysteps.com These silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com The choice of silyl group can influence the stability and ease of deprotection.

Acetylation: Acetylation of the hydroxyl group to form an acetate (B1210297) ester is another common protection strategy. This is typically achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. byjus.com The resulting acetate group is stable to neutral and acidic conditions and can be removed by basic hydrolysis.

Table 2: Common Protection Strategies for the Hydroxyl Group
Protection StrategyReagentsProtecting GroupDeprotection ConditionsCitation
SilylationTBSCl, imidazole, DMFtert-Butyldimethylsilyl (TBS) etherTBAF, THF masterorganicchemistry.comchemistrysteps.com
AcetylationAcetic anhydride, pyridineAcetate esterBase (e.g., K2CO3), methanol (B129727) byjus.com

Oxidation Reactions at the α-Hydroxyl Position

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding t-butyl 2-oxopentanoate (B1239548). A variety of oxidizing agents can be employed for this transformation.

Common methods for the oxidation of secondary alcohols to ketones include using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO3 in sulfuric acid). libretexts.orgwikipedia.org However, due to the toxicity of chromium, milder and more selective methods are often preferred. These include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and Dess-Martin periodinane (DMP) oxidation. wikipedia.org

Catalytic oxidation methods offer a greener alternative. For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) is effective for the selective oxidation of secondary alcohols. organic-chemistry.orgwikipedia.org

Table 3: Selected Oxidation Reactions of Secondary Alcohols
Oxidation MethodReagentsProduct from this compoundCitation
Jones OxidationCrO3, H2SO4, acetonet-Butyl 2-oxopentanoate libretexts.orgwikipedia.org
Swern Oxidation(COCl)2, DMSO, Et3Nt-Butyl 2-oxopentanoate wikipedia.org
Dess-Martin OxidationDess-Martin periodinane, CH2Cl2t-Butyl 2-oxopentanoate wikipedia.org
TEMPO-Catalyzed OxidationTEMPO (cat.), NaOClt-Butyl 2-oxopentanoate organic-chemistry.orgwikipedia.org

Substitution Reactions and Stereoinversion

The stereochemistry at the C-2 position of this compound can be inverted through substitution reactions. The Mitsunobu reaction is a powerful method for achieving this transformation with clean inversion of configuration. organic-chemistry.orgchem-station.com In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile (such as a carboxylic acid), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgchem-station.com This results in the formation of an ester with the opposite stereochemistry at the alcohol center. Subsequent hydrolysis of the newly formed ester will yield the enantiomeric (S)-2-hydroxypentanoate.

Other methods for stereoinversion involve a two-step process of oxidation to the ketone followed by a stereoselective reduction. The choice of reducing agent in the second step determines the stereochemical outcome.

Reactions Involving the Ester Moiety

The t-butyl ester functionality can also be transformed into other functional groups, such as amides and alcohols.

Amidation and Reduction to Alcohols

Amidation: The direct amidation of the sterically hindered t-butyl ester of this compound with amines is challenging. A more common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The ester group can be reduced to the corresponding primary alcohol, (R)-pentane-1,2-diol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction should be carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH4 will also reduce the carbonyl group if the hydroxyl group has been previously oxidized.

Table 4: Reactions of the Ester Moiety
ReactionTypical ReagentsProduct from this compoundCitation
Amidation (via carboxylic acid)1. Acid hydrolysis 2. Amine, DCC or EDC(R)-2-hydroxy-N-alkyl/arylpentanamide-
ReductionLiAlH4, THF(R)-pentane-1,2-diol ncert.nic.in

Compound Name Table

Table 5: List of Chemical Compounds
Compound Name
This compound
(R)-2-hydroxypentanoic acid
tert-butanol
Potassium (R)-2-hydroxypentanoate
t-Butyl 2-oxopentanoate
(R)-pentane-1,2-diol
(R)-2-hydroxy-N-alkyl/arylpentanamide
Trifluoroacetic acid
Sulfuric acid
Hydrochloric acid
Potassium hydroxide
Tris(pentafluorophenyl)borane
tert-Butyldimethylsilyl chloride
Triethylsilyl chloride
Imidazole
Triethylamine
Tetrabutylammonium fluoride
Acetic anhydride
Acetyl chloride
Pyridine
Pyridinium chlorochromate
Chromium trioxide
Oxalyl chloride
Dimethyl sulfoxide
Dess-Martin periodinane
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Sodium hypochlorite
Triphenylphosphine
Diethyl azodicarboxylate
Diisopropyl azodicarboxylate
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Lithium aluminum hydride
Tetrahydrofuran
Diethyl ether

Cleavage of the t-Butyl Group

The t-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a critical step in many synthetic pathways. The cleavage of this group is typically achieved under acidic conditions, which facilitate the formation of a stable tertiary carbocation.

A variety of reagents and conditions have been developed for the deprotection of t-butyl esters, and these are generally applicable to this compound. The choice of method often depends on the sensitivity of other functional groups within the molecule. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds.

Common methods for the cleavage of t-butyl esters include:

Strong Protic Acids: Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used. These reactions are often performed in a non-nucleophilic solvent like dichloromethane (B109758) at or below room temperature. The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene.

Lewis Acids: Lewis acids like zinc bromide (ZnBr2) can also effect the cleavage of t-butyl esters.

Silica (B1680970) Gel: In some instances, silica gel has been reported to promote the cleavage of t-butyl esters in refluxing toluene. nih.gov This method can offer a degree of selectivity.

The stability of the secondary hydroxyl group in this compound under these acidic conditions is a key consideration. Generally, the hydroxyl group is stable, but the specific reaction conditions must be carefully chosen to avoid potential side reactions such as dehydration or rearrangement, particularly if harsher conditions are employed.

Table 1: Reagents for the Cleavage of t-Butyl Esters

Reagent Typical Conditions Notes
Trifluoroacetic acid (TFA) Dichloromethane, 0 °C to rt Commonly used, efficient.
Hydrochloric acid (HCl) Dioxane or ether Strong acid, may affect other acid-sensitive groups.
Zinc Bromide (ZnBr2) Dichloromethane Lewis acid catalyst.
Silica Gel Refluxing toluene Can offer selectivity over other functional groups. nih.gov

Regioselective and Chemoselective Transformations

The presence of two distinct functional groups in this compound—the t-butyl ester and the secondary hydroxyl group—presents opportunities for regioselective and chemoselective transformations. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is relevant when a functional group has multiple reactive sites. In the context of this molecule, the primary focus is on chemoselectivity between the ester and hydroxyl groups.

The relative reactivity of the hydroxyl and ester groups dictates the outcome of many reactions. Generally, the secondary hydroxyl group is more nucleophilic than the ester carbonyl oxygen and is more susceptible to reactions with electrophiles. Conversely, the ester carbonyl is susceptible to nucleophilic attack, although the steric bulk of the t-butyl group can hinder this approach.

Reactions at the Hydroxyl Group:

The secondary hydroxyl group can undergo a variety of transformations, such as:

Acylation: The hydroxyl group can be selectively acylated in the presence of the t-butyl ester using standard acylating agents like acid chlorides or anhydrides in the presence of a base. The choice of base and reaction conditions is crucial to prevent concomitant cleavage of the t-butyl ester.

Silylation: Protection of the hydroxyl group as a silyl ether is a common strategy. Reagents like tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl) can be used. The greater steric hindrance of the secondary hydroxyl group compared to a primary one might necessitate slightly more forcing conditions or specific catalysts. For instance, the use of tert-butyldiphenylsilyl (TBDPS) chloride with imidazole is a common method for selectively protecting primary hydroxyl groups, highlighting the potential for differentiation based on steric hindrance.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone. A variety of oxidizing agents can be employed, and the choice will depend on the desired selectivity and the tolerance of the t-butyl ester to the reaction conditions.

Reactions at the Ester Group:

Transformations of the t-butyl ester in the presence of the hydroxyl group are more challenging due to the general stability of the ester and the reactivity of the hydroxyl group. However, certain reactions are possible:

Hydrolysis: As discussed in the cleavage section, acidic hydrolysis is the most common transformation of the t-butyl ester.

Transesterification: While less common for t-butyl esters due to steric hindrance, transesterification might be achievable under specific catalytic conditions, though this is not a typical transformation.

The chemoselectivity of these transformations is highly dependent on the reagents and reaction conditions employed. For example, a strong, non-nucleophilic base might be used to deprotonate the hydroxyl group for subsequent reaction with an electrophile, leaving the ester untouched. Conversely, strongly acidic conditions will preferentially cleave the t-butyl ester.

Table 2: Potential Chemoselective Reactions

Reagent/Conditions Target Functional Group Expected Transformation
Acyl chloride, Pyridine Hydroxyl Acylation
TBSCl, Imidazole Hydroxyl Silylation
PCC or Swern Oxidation Hydroxyl Oxidation to ketone
Trifluoroacetic Acid t-Butyl Ester Cleavage to carboxylic acid

Role As a Chiral Synthon and Building Block in Complex Molecule Synthesis

Precursor to Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral building blocks. t-Butyl (R)-2-hydroxypentanoate is a precursor for various pharmaceutical intermediates, where the α-hydroxy acid moiety is a common structural motif. The tert-butyl ester protects the carboxylic acid from unwanted reactions during intermediate synthetic steps and can be selectively removed under acidic conditions to yield the free acid.

This compound is an exemplary protected form of (R)-2-hydroxypentanoic acid, a member of the α-hydroxy acid family. These acids are not only valuable in their own right but are also key components in more complex pharmaceutical agents. The stereoselective synthesis of molecules containing these motifs is crucial, as different stereoisomers can have vastly different biological activities. For instance, the synthesis of β-hydroxy-α-amino acids, which are core components of many natural products and drugs, often relies on stereoselective methods where a chiral starting material dictates the stereochemical outcome of the final product. nih.gov The use of a building block with a pre-defined stereocenter, such as this compound, simplifies these complex synthetic pathways by embedding the required chirality from the outset.

Polyketides and non-ribosomal peptides (NRPs) are classes of natural products known for their potent and diverse biological activities, including antibiotic, antifungal, and anticancer properties. nih.gov These molecules are often large and structurally complex, featuring a variety of non-standard amino acid and hydroxy acid monomers. The laboratory synthesis of these compounds and their analogs—designed to improve activity or stability—relies on the assembly of such monomeric units.

This compound can serve as a chiral building block for introducing α-hydroxy acid units into synthetic polyketide or NRP chains. The (R)-stereochemistry is vital for mimicking the natural configuration or for creating specific, planned stereochemical arrangements in analogs. The t-butyl ester provides robust protection during the often-demanding coupling reactions used in solid-phase or solution-phase peptide and polyketide synthesis.

FeatureRole in SynthesisResearch Context
Chiral Center Introduces fixed (R)-stereochemistry at the α-position.Essential for creating specific stereoisomers of biologically active molecules. researchgate.net
t-Butyl Ester Protects the carboxylic acid during multi-step synthesis.Allows for selective modification of other functional groups in the molecule.
α-Hydroxy Acid Core Provides a common structural motif found in many natural products.Used to build analogs of complex molecules like polyketides and NRPs. nih.gov

Monomer in Biodegradable Polymer Synthesis

With growing environmental concerns, biodegradable polymers derived from renewable resources have become a major focus of research. Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable polyesters produced naturally by microorganisms. iastate.edu Synthetic versions of these polymers can be created using chiral hydroxy acid monomers.

The monomer (R)-2-hydroxypentanoic acid, which can be derived from this compound via deprotection, is a type of hydroxyalkanoate suitable for polymerization. The polymerization of such enantiomerically pure monomers leads to the formation of chiral, stereoregular polyesters. nih.gov The stereochemistry of the polymer backbone is a critical determinant of its material properties. The regular arrangement of the chiral centers in a polymer made from (R)-2-hydroxypentanoic acid influences its crystallinity, melting temperature, mechanical strength, and rate of biodegradation. acs.org These properties can be fine-tuned by creating copolymers with other hydroxyalkanoates.

Monomer TypeResulting PolymerKey Properties
SCL-3HA (e.g., 3-hydroxybutyrate)Poly(3-hydroxybutyrate) (PHB)Crystalline, brittle
MCL-3HA (e.g., 3-hydroxyhexanoate)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx)More flexible, tougher, lower crystallinity
α-Hydroxy Acid (e.g., 2-hydroxypentanoic acid)Poly(2-hydroxypentanoate)Chiral, potentially enhanced biodegradability

To create polymers with predictable molecular weights, low polydispersity, and well-defined architectures, chemists employ controlled polymerization techniques. nih.gov For monomers like hydroxy acids or their corresponding cyclic esters (lactones), ring-opening polymerization (ROP) is a common and effective method. The use of specific organometallic catalysts in ROP can ensure that the stereochemistry of the monomer is retained in the polymer chain, leading to highly stereoregular materials. illinois.edu

Other methods, such as atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP), also offer a high degree of control over the polymerization process. researchgate.netethernet.edu.et These techniques are essential for producing advanced materials, such as block copolymers, where a block of a chiral polyester (B1180765) could be combined with other polymer blocks to create materials with novel properties, like self-assembling amphiphilic block copolymers for drug delivery applications. nih.gov The ability to control the stereochemistry of the polymer backbone is fundamental to achieving the desired macroscopic properties. illinois.eduelsevier.com

Chiral Scaffold in Natural Product Synthesis

In the total synthesis of complex natural products, a chiral scaffold is a molecule that serves as a structural foundation, containing one or more stereocenters upon which the rest of the molecule is built. nih.gov this compound is an ideal candidate for such a role.

Starting a synthesis with an enantiomerically pure fragment like this compound saves numerous steps and avoids the often difficult and low-yielding processes of introducing chirality or separating stereoisomers at a later stage. The existing (R)-stereocenter can be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. This strategy is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of molecules with multiple, precisely arranged stereocenters, as demonstrated in the synthesis of complex targets like hydroxylated iminosugars and large peptides. nih.govnih.gov The compound's simple yet stereodefined structure provides a reliable and versatile starting point for building significant molecular complexity.

Incorporation into Complex Frameworks with Defined Stereochemistry

The primary application of chiral building blocks like this compound is in the enantioselective synthesis of natural products and other biologically active molecules. The inherent chirality of the synthon is transferred to the target molecule, ensuring the desired absolute stereochemistry. While specific examples detailing the direct incorporation of this compound are not prevalent in readily accessible literature, the principles of its use can be inferred from the application of similar α-hydroxy acids and their esters in total synthesis.

For instance, the core structure of many complex natural products contains α-hydroxy acid fragments. The synthesis of such molecules often relies on the coupling of a chiral α-hydroxy acid derivative with another molecular fragment. The hydroxyl and carboxyl groups of this compound can be chemically manipulated to facilitate these coupling reactions. The hydroxyl group can be acylated or alkylated, while the ester can be hydrolyzed and converted into an amide or another functional group suitable for bond formation.

A general strategy for the incorporation of an α-hydroxy acid unit is depicted in the following table:

StepDescriptionRelevance to this compound
1. Protection/ActivationThe hydroxyl group is often protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent unwanted side reactions. The carboxylic acid is already protected as a t-butyl ester.The choice of protecting group for the hydroxyl function is crucial and depends on the subsequent reaction conditions.
2. Coupling ReactionThe protected synthon is coupled with another molecule. This can be an esterification, amidation, or a C-C bond-forming reaction.The bulky t-butyl group can direct the stereochemical outcome of the coupling reaction, leading to high diastereoselectivity.
3. DeprotectionThe protecting groups are removed to reveal the final α-hydroxy acid moiety within the complex molecule.The t-butyl ester can be selectively cleaved under acidic conditions, leaving other functional groups intact.

Stereodivergent Synthesis Strategies

Stereodivergent synthesis allows for the preparation of multiple stereoisomers of a target molecule from a single chiral starting material. This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities. This compound can be a starting point for such strategies.

One common approach is the inversion of the stereocenter. For example, the hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an appropriate nucleophile (e.g., acetate) in an SN2 reaction. This proceeds with inversion of configuration, yielding the corresponding (S)-enantiomer.

Another strategy involves diastereoselective reactions where the existing stereocenter in this compound directs the formation of a new stereocenter. By carefully choosing reagents and reaction conditions, it is possible to selectively generate one diastereomer over others. oup.comnih.govnih.gov For example, the reduction of a ketone derived from the chiral synthon can lead to different diastereomeric alcohols depending on the reducing agent used. oup.com

The following table summarizes some general stereodivergent strategies applicable to α-hydroxy esters:

StrategyDescriptionPotential Application with this compound
Configuration Inversion The stereochemistry at the C2 position is inverted.Mitsunobu reaction or conversion to a sulfonate followed by SN2 substitution.
Diastereoselective Addition A nucleophile is added to a carbonyl group derived from the chiral synthon.Addition of an organometallic reagent to an aldehyde or ketone derived from the starting material to create a new stereocenter.
Diastereoselective Reduction A prochiral ketone is reduced to a secondary alcohol.Reduction of a β-keto ester derived from this compound to generate different diastereomeric β-hydroxy esters. oup.com

Generation of Other Chiral Building Blocks

This compound can be chemically transformed into a variety of other useful chiral building blocks. This expands its utility in asymmetric synthesis, providing access to a wider range of chiral synthons.

The primary functional groups that can be manipulated are the hydroxyl and the tert-butyl ester. The hydroxyl group can be oxidized to a ketone, providing access to chiral α-keto esters. The ester group can be reduced to a primary alcohol, yielding a chiral 1,2-diol.

Some key transformations are outlined in the table below:

Target Chiral Building BlockTransformationReagents
(R)-tert-Butyl 2-oxopentanoate (B1239548)Oxidation of the secondary alcoholDess-Martin periodinane, Swern oxidation, TEMPO-based oxidants
(R)-Pentane-1,2-diolReduction of the ester and carboxylic acidStrong reducing agents like LiAlH4
(R)-2-HydroxypentanalPartial reduction of the esterDiisobutylaluminium hydride (DIBAL-H) at low temperatures
(R)-2-Aminopentanoic acid (Norvaline) derivativeConversion of the hydroxyl group to an amino groupMitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or conversion to an azide (B81097) followed by reduction. nih.gov

These transformations significantly broaden the scope of this compound as a versatile starting material for the synthesis of a diverse array of chiral molecules.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity.

Conformational Analysis and Stability of Diastereomers

The flexible nature of t-Butyl (R)-2-hydroxypentanoate, with several rotatable single bonds, gives rise to multiple possible conformations. DFT calculations can be used to identify the most stable conformers and to understand the energetic differences between them. For a chiral molecule like this, if a second chiral center were present, DFT would be invaluable in assessing the relative stabilities of the resulting diastereomers.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)) can reveal the potential energy surface of the molecule. The results would likely show that the lowest energy conformers are stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

ConformerDihedral Angle (H-O-C-C=O) (°)Relative Energy (kcal/mol)Hydrogen Bond Length (Å)
100.001.95
2601.25-
31203.50-
41802.80-

Note: This table presents hypothetical data to illustrate the expected outcome of a DFT conformational analysis. The values are representative of typical energy differences and bond lengths for such interactions.

Transition State Analysis for Stereoselectivity Prediction

DFT is a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcome of chemical reactions. In the synthesis of this compound, for instance, through the asymmetric reduction of t-butyl 2-oxopentanoate (B1239548), DFT can be used to model the transition states of the reaction.

By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. The transition state with the lower activation energy will correspond to the major product. These calculations often involve modeling the interaction of the substrate with a chiral catalyst or reagent. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric ratio.

Table 2: Hypothetical DFT-Calculated Energy Barriers for the Asymmetric Reduction of t-Butyl 2-Oxopentanoate

Transition State leading toActivation Energy (ΔG‡) (kcal/mol)Predicted Enantiomeric Ratio (R:S)
(R)-t-Butyl 2-hydroxypentanoate (B1253771)10.595:5
(S)-t-Butyl 2-hydroxypentanoate12.3

Note: This table contains hypothetical data illustrating how DFT can predict stereoselectivity. The energy difference of 1.8 kcal/mol corresponds to a significant enantiomeric excess in favor of the (R)-enantiomer.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying large systems like enzyme-substrate complexes and interactions in solution.

Chiral Recognition Mechanisms in Enzyme-Catalyzed Reactions

Enzymatic kinetic resolution is a common method for obtaining enantiomerically pure chiral compounds. Lipases are frequently used for the resolution of racemic hydroxy esters. MD simulations can unravel the mechanism of chiral recognition by the enzyme. frontiersin.orgnih.gov

Simulations of both (R)- and (S)-t-butyl 2-hydroxypentanoate within the active site of a lipase (B570770), such as Candida antarctica lipase B (CALB), can reveal the key interactions responsible for enantioselectivity. nih.gov The simulations would likely show that the preferred (R)-enantiomer forms a more stable and productive binding pose within the active site. This can be quantified by analyzing parameters such as root-mean-square deviation (RMSD) of the substrate, the number of hydrogen bonds, and the distance between the reactive centers.

Table 3: Hypothetical MD Simulation Results for the Interaction of t-Butyl 2-hydroxypentanoate Enantiomers with a Lipase Active Site

EnantiomerAverage RMSD (Å)Average Number of Hydrogen BondsAverage Distance to Catalytic Serine (Å)
(R)1.22.53.1
(S)2.81.14.9

Note: This hypothetical data illustrates that the (R)-enantiomer fits better in the active site (lower RMSD), forms more stable interactions (more hydrogen bonds), and is positioned more favorably for reaction.

Intermolecular Interactions with Chiral Selectors

Chiral selectors, such as cyclodextrins, are used in chromatography for the separation of enantiomers. nih.govnih.govmdpi.comrsc.org MD simulations can be employed to study the formation of inclusion complexes between the enantiomers of t-butyl 2-hydroxypentanoate and a chiral selector like β-cyclodextrin.

These simulations can provide a detailed picture of how the enantiomers are oriented within the cyclodextrin (B1172386) cavity and identify the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that lead to the differential binding affinities responsible for chiral recognition. nih.gov The (R)-enantiomer might exhibit a more stable and deeper inclusion into the hydrophobic cavity, leading to a stronger interaction and thus a longer retention time in a chromatographic column.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chiral Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govmagtech.com.cn

For a series of chiral esters, including this compound, QSAR/QSPR models can be developed to predict properties such as enantioselectivity in a particular reaction, chromatographic retention times, or even sensory properties. These models are built using a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For chiral compounds, it is crucial to use descriptors that can distinguish between enantiomers. These can include 3D descriptors derived from the optimized molecular geometry or specific chiral indices. A typical QSAR/QSPR study involves:

Creating a dataset of chiral esters with known experimental data.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Table 4: Example of Descriptors Used in a QSAR/QSPR Model for Chiral Esters

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching and shape of the molecule
GeometricalMolecular Surface Area3D shape and size
Quantum ChemicalHOMO/LUMO EnergiesElectronic properties and reactivity
ChiralChiral VolumeStereochemical configuration

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Asymmetric Synthesis Methods

The chemical industry's shift towards a bio-based economy has intensified interest in biocatalysis and green chemistry principles for producing chiral compounds. nih.gov Future research aims to replace traditional chemical methods with greener alternatives that offer high efficiency, mild reaction conditions, and reduced environmental impact. nih.govrsc.org

Biocatalytic routes are at the forefront of this effort. The asymmetric reduction of prochiral ketones and keto-esters using biocatalysts like baker's yeast or isolated enzymes (oxidoreductases) is a well-established, environmentally friendly approach to producing chiral alcohols and their corresponding esters. nih.govresearchgate.netacgpubs.org Research is focused on discovering and engineering new enzymes, such as alcohol dehydrogenases (ADHs), with higher chemo-, regio-, and enantioselectivity. researchgate.net A significant advantage of biocatalysis is the ability to perform reactions in water under mild conditions, which simplifies purification and minimizes waste. nih.gov

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, driving the exploration of innovative catalytic systems. nih.gov While traditional methods exist, research is actively pursuing novel catalysts that offer higher efficiency, broader substrate scope, and improved stereoselectivity for transformations involving α-hydroxy esters.

One of the most significant areas of development is asymmetric organocatalysis , which uses small, metal-free organic molecules to catalyze enantioselective reactions. youtube.com Proline and its derivatives, for example, have been successfully used in aldol (B89426) and other carbon-carbon bond-forming reactions to create chiral centers with high precision. youtube.comnih.govnih.gov This approach avoids the use of potentially toxic and expensive heavy metals. Researchers are designing new organocatalysts to expand the types of transformations possible for α-hydroxy esters. acs.orgacs.org

Alongside organocatalysis, novel transition metal catalysts are being developed. Systems based on earth-abundant metals like molybdenum have shown promise in the amination of α-hydroxy esters to produce unnatural α-amino acids. nih.gov Other research focuses on highly efficient iridium-based catalysts for asymmetric hydrogenation. rsc.org A key trend is the use of cooperative catalysis , where two different catalysts—such as a metal complex and a chiral phosphoric acid—work in synergy to achieve high enantioselectivity. nih.gov This dual-activation approach has also been demonstrated with bimetallic systems, which can enable challenging transformations by independently activating both the hydrogen donor and acceptor in a reaction. acs.orgacs.org These advanced catalytic systems represent the future of synthesizing complex chiral molecules derived from precursors like t-Butyl (R)-2-hydroxypentanoate.

Advanced Derivatization for Functional Material Precursors

The functional groups of this compound—the hydroxyl and the tert-butyl ester—serve as reactive handles for advanced derivatization, making it a valuable precursor for new functional materials. A primary area of interest is its use as a monomer for the synthesis of biodegradable polymers. acs.orgnih.gov

Poly(α-hydroxy acid)s are a class of aliphatic polyesters known for their biodegradability, stemming from their hydrolysable ester bonds. nih.gov By using a chiral monomer like (R)-2-hydroxypentanoate, it is possible to synthesize stereochemically defined, or chiral, polymers. cmu.edu The chirality of the polymer backbone can significantly influence its physical properties, including its crystallinity and, importantly, its degradation rate. nih.govpsu.edu This opens up the possibility of creating "programmable" materials whose bio-responsiveness can be tuned by their enantiomeric composition. psu.edu

These functional polyesters have significant potential in biomedical applications, such as for drug delivery systems, scaffolds for tissue engineering, and biodegradable sutures. acs.orgpsu.eduresearchgate.net The ability to derive these polymers from amino acids or their hydroxy-acid analogues further expands the potential for creating biocompatible materials with diverse functionalities. nih.gov Future research will likely focus on the controlled polymerization of such monomers to produce high-molecular-weight polymers and on exploring how their unique stereochemistry can be harnessed for advanced applications. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and optimization of chemical processes are being revolutionized by the integration of flow chemistry and automated synthesis platforms. These technologies are particularly well-suited for the production of valuable chiral building blocks like this compound, offering enhanced efficiency, safety, and reproducibility.

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, provides numerous advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. tue.nl This level of control can lead to higher yields, improved selectivity, and easier scalability. nih.govtue.nl Continuous flow processes have been successfully applied to a range of enantioselective reactions and are being explored for the multi-step synthesis of active pharmaceutical ingredients. nih.gov

Automated synthesis platforms combine robotics for liquid and solid handling with parallel reactors and integrated analytical tools. helgroup.comscripps.edu These systems allow for high-throughput experimentation, enabling chemists to rapidly screen catalysts, solvents, and reaction conditions to find optimal synthetic routes. helgroup.com Platforms like the AutoMATE are designed for demanding applications, supporting various reactor volumes and integrating modules for tasks like catalyst screening, calorimetry, and pH monitoring. helgroup.com When combined, flow chemistry and automated platforms create a powerful synergy for data-rich process development, accelerating the journey from discovery to large-scale production of complex molecules. chemrxiv.org

Mechanistic Insights through Advanced Spectroscopic and Computational Integration

A deep understanding of reaction mechanisms is critical for the rational design of more efficient and selective catalysts. Modern research increasingly relies on the powerful combination of advanced spectroscopic techniques and high-level computational modeling to elucidate the intricate details of asymmetric catalytic reactions.

Advanced spectroscopic methods , such as in situ Infrared (IR) spectroscopy, allow researchers to observe reactions as they happen. nih.gov This provides direct evidence for the existence of key catalytic intermediates and helps to validate proposed reaction cycles. nih.gov Other techniques, like NMR spectroscopy, are used to study the structure of catalyst-substrate complexes and probe the interactions that lead to stereoselectivity. kyoto-u.ac.jp

These experimental observations are complemented by computational studies , typically using Density Functional Theory (DFT). Computational modeling can map out entire reaction energy profiles, identify transition state structures, and quantify the non-covalent interactions responsible for asymmetric induction. acs.orgacs.org For example, DFT calculations have been used to understand how a catalyst's structure influences diastereoselectivity and to reveal how bimetallic systems can weaken chemical bonds to facilitate a reaction. acs.orgacs.org The synergy between spectroscopic data, kinetic studies, and computational analysis provides profound mechanistic insights, enabling scientists to move beyond trial-and-error and towards the rational design of next-generation catalytic systems for producing compounds like this compound. kyoto-u.ac.jpnih.gov

Q & A

Q. How to apply membrane separation technologies in purifying this compound?

  • Methodological Answer : Test nanofiltration membranes (e.g., polyamide) for enantiomer separation. Optimize transmembrane pressure (3–10 bar) and solvent composition (e.g., hexane/isopropanol mixtures). Characterize membrane performance via rejection coefficients and flux measurements .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
  • Step 2 : Compare analytical methods (e.g., NMR vs. X-ray crystallography for stereochemical confirmation).
  • Step 3 : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., trace moisture in solvents).
  • Step 4 : Consult computational chemists to reassess theoretical models (e.g., solvent effects in DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.